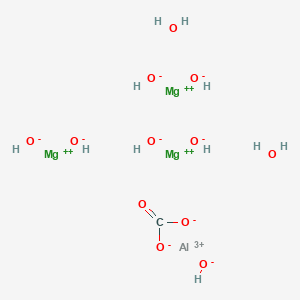
Almagate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Almagate est un composé hydroxycarbonaté d'aluminium-magnésium hydraté cristallin de formule chimique Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O . Il est principalement utilisé comme antiacide pour neutraliser l'acide gastrique et soulager des affections telles que les brûlures d'estomac, la gastrite et les ulcères . This compound a été décrit pour la première fois en 1984 et est depuis reconnu pour sa forte capacité de neutralisation des acides et sa faible teneur en sodium .
Applications De Recherche Scientifique
Almagate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Target of Action
Almagate is an antacid that primarily targets hydrochloric acid in gastric secretions . It neutralizes this acid, thereby reducing the acidity in the stomach .
Mode of Action
This compound is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions . This interaction results in the formation of water and a neutral salt . The subsequent increase in pH may inhibit the action of pepsin, an enzyme involved in protein digestion .
Biochemical Pathways
The neutralization of hydrochloric acid by this compound leads to an increase in the pH of the stomach. This increase in pH inhibits the action of pepsin, a proteolytic enzyme that functions optimally at acidic pH . Additionally, the increase in pH may also lead to an increase in bicarbonate ions and prostaglandins, which can confer cytoprotective effects .
Pharmacokinetics
This compound has a high water solubility of 226.0 mg/mL . It is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . This compound has a high acid-neutralizing capacity (ANC) and a buffering capacity in the pH range of 3–5, making it effective for a longer duration compared to other antacids .
Result of Action
The primary result of this compound’s action is the reduction of acidity in the stomach, which helps alleviate discomfort caused by conditions like heartburn, gastritis, and ulcers . By neutralizing stomach acid, this compound provides a soothing effect on the stomach lining .
Action Environment
The action of this compound is influenced by the acidity of the gastric environment. It maintains its capacity to dilute acid even at increasing gastric pH . This unique property makes this compound effective in a wide range of gastric pH levels .
Analyse Biochimique
Biochemical Properties
Almagate plays a significant role in biochemical reactions by neutralizing gastric acid. It interacts with hydrochloric acid in the stomach to form water and salts, thereby reducing acidity. This compound also inhibits the activity of pepsin, an enzyme that breaks down proteins in the stomach, by increasing the pH to levels where pepsin is less active . Additionally, this compound has been shown to adsorb bile acids, which can contribute to its therapeutic effects in conditions like gastroesophageal reflux disease .
Cellular Effects
This compound influences various cellular processes by altering the pH environment within the stomach. This change in pH can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the neutralization of gastric acid by this compound can lead to reduced activation of acid-sensitive signaling pathways, which may help in alleviating symptoms of acid-related disorders . Furthermore, the inhibition of pepsin activity by this compound can protect the gastric mucosa from proteolytic damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It neutralizes hydrochloric acid by forming water and salts, which increases the pH of the stomach contents. This higher pH environment inhibits the activity of pepsin, reducing its ability to break down proteins . This compound also binds to bile acids, preventing their reabsorption and reducing their irritating effects on the gastric mucosa . These interactions contribute to the overall therapeutic effects of this compound in treating acid-related disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal storage conditions, but its acid-neutralizing capacity can decrease if exposed to moisture. In vitro studies have shown that this compound can maintain a pH of 4 for an extended period, indicating its prolonged buffering capacity . Long-term studies in vivo have demonstrated that this compound can effectively reduce gastric acidity and protect the gastric mucosa over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively neutralizes gastric acid and inhibits pepsin activity without causing significant adverse effects . At higher doses, this compound can lead to alkalosis, a condition characterized by an excessively high pH in the body. This highlights the importance of using appropriate dosages to achieve the desired therapeutic effects while minimizing the risk of adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to acid-base balance and bile acid metabolism. It interacts with hydrochloric acid to form water and salts, which are then excreted from the body. This compound also binds to bile acids, preventing their reabsorption and promoting their excretion . These interactions help to reduce gastric acidity and protect the gastric mucosa from bile acid-induced damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization in the stomach allows it to effectively neutralize gastric acid and inhibit pepsin activity . Its distribution within the gastrointestinal tract ensures that it exerts its therapeutic effects where they are needed most.
Subcellular Localization
This compound’s subcellular localization is primarily within the gastric lumen, where it interacts with gastric acid and pepsin. It does not undergo significant absorption into the bloodstream, which minimizes systemic effects and potential toxicity . This localized action allows this compound to effectively neutralize gastric acid and protect the gastric mucosa without affecting other tissues or organs.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Almagate peut être synthétisé en faisant réagir l'hydroxyde d'aluminium et l'hydroxyde de magnésium avec du bicarbonate de sodium dans de l'eau purifiée. Le mélange réactionnel est chauffé à 95-100°C et agité vigoureusement pendant 6-8 heures. Après refroidissement à température ambiante, le mélange est filtré, lavé à l'eau pure et séché pour obtenir l'this compound .
Méthodes de production industrielles : En milieu industriel, l'this compound est produit en dissolvant l'hexahydrate de chlorure d'aluminium et l'hexahydrate de chlorure de magnésium dans l'eau pour former une solution de sel mixte. Du carbonate de sodium est ensuite ajouté goutte à goutte à la solution chauffée, ce qui entraîne la formation d'this compound. Le produit est filtré, lavé et séché pour obtenir un rendement élevé .
Analyse Des Réactions Chimiques
Types de réactions : Almagate subit principalement des réactions de neutralisation avec l'acide gastrique (acide chlorhydrique) pour former de l'eau et des sels neutres . Il présente également une capacité tampon dans la plage de pH de 3 à 5, ce qui le rend efficace pendant des durées plus longues .
Réactifs et conditions courants :
Neutralisation : this compound réagit avec l'acide chlorhydrique dans l'estomac pour former de l'eau et des chlorures métalliques.
Tamponnage : Il maintient sa capacité tampon même à des niveaux de pH gastrique croissants.
Principaux produits formés :
- Eau
- Chlorures métalliques (par exemple, chlorure d'aluminium, chlorure de magnésium)
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Médecine : Communément utilisé comme antiacide pour soulager les brûlures d'estomac, la gastrite et les ulcères.
Industrie : Employé dans la production de formulations antiacides et d'autres produits pharmaceutiques.
Mécanisme d'action
This compound agit en neutralisant directement l'acide gastrique. Il réagit avec l'acide chlorhydrique (HCl) dans l'estomac pour former de l'eau et des chlorures métalliques, réduisant ainsi efficacement l'acidité. Cette action aide à soulager l'inconfort causé par des affections comme les brûlures d'estomac, la gastrite et les ulcères. De plus, l'this compound augmente les ions bicarbonate et les prostaglandines, ce qui confère des effets cytoprotecteurs .
Comparaison Avec Des Composés Similaires
Almagate est souvent comparé à d'autres composés antiacides tels que l'hydroxyde d'aluminium, l'hydroxyde de magnésium et le magaldrate :
Hydroxyde d'aluminium : this compound a une capacité de neutralisation des acides plus élevée et une teneur intrinsèque en sodium inférieure à celle de l'hydroxyde d'aluminium.
Hydroxyde de magnésium : this compound maintient sa capacité tampon même à des niveaux de pH gastrique croissants, contrairement à l'hydroxyde de magnésium.
Magaldrate : this compound a une durée d'action plus longue et un risque de remontée d'acidité inférieur à celui du magaldrate.
Composés similaires :
- Hydroxyde d'aluminium
- Hydroxyde de magnésium
- Magaldrate
Les propriétés uniques d'this compound, telles que sa forte capacité de neutralisation des acides, sa faible teneur en sodium et sa capacité tampon prolongée, en font un antiacide très efficace pour la gestion des affections gastro-intestinales .
Propriétés
Numéro CAS |
66827-12-1 |
|---|---|
Formule moléculaire |
CH3AlMgO5-3 |
Poids moléculaire |
146.32 g/mol |
Nom IUPAC |
aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |
InChI |
InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |
Clé InChI |
NSGJDSJCJMRMEA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
SMILES canonique |
C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |
Key on ui other cas no. |
66827-12-1 |
Synonymes |
almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




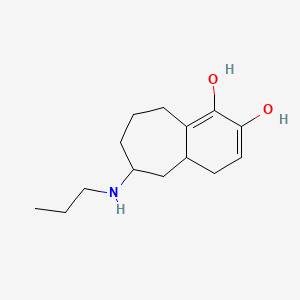

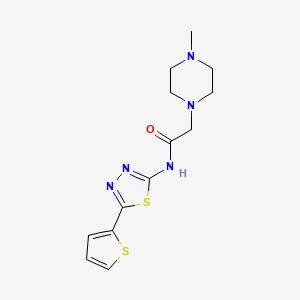
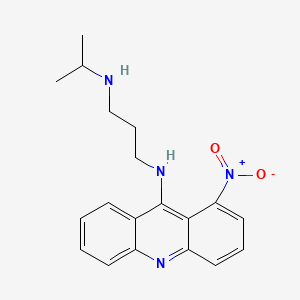
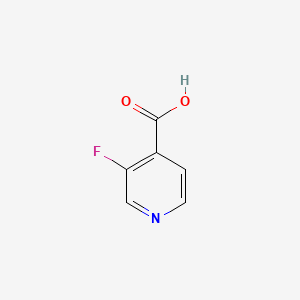
![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)

![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)



